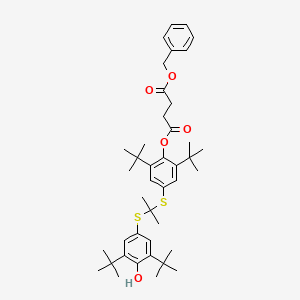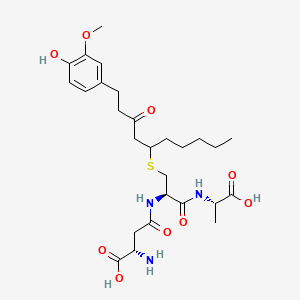
Asp-6-shogaol-Ala
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Asp-6-shogaol-Ala is a synthetic derivative of 6-shogaol, a bioactive compound found in ginger (Zingiber officinale). 6-shogaol is known for its potent antioxidant, anti-inflammatory, and anticancer properties . This compound combines the beneficial properties of 6-shogaol with additional functional groups to enhance its biological activity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Asp-6-shogaol-Ala involves the modification of the 6-shogaol structure. Common synthetic routes include:
Acid-Catalyzed Dehydration: 6-gingerol, another compound found in ginger, is dehydrated using acidic catalysts like hydrochloric acid or p-toluenesulfonic acid to form 6-shogaol.
Aspartic Acid Conjugation: The 6-shogaol is then conjugated with aspartic acid (Asp) and alanine (Ala) through peptide bond formation.
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Asp-6-shogaol-Ala undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives .
Scientific Research Applications
Asp-6-shogaol-Ala has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Medicine: this compound is explored for its anticancer, anti-inflammatory, and antioxidant properties.
Industry: The compound is used in the development of new pharmaceuticals and nutraceuticals.
Mechanism of Action
Asp-6-shogaol-Ala exerts its effects through multiple molecular targets and pathways:
Induction of Apoptosis: The compound promotes programmed cell death in cancer cells by activating caspases and increasing the production of reactive oxygen species (ROS).
Inhibition of AKT/mTOR Signaling: This compound inhibits the AKT/mTOR pathway, which is crucial for cell growth and survival.
Modulation of Inflammatory Pathways: The compound reduces inflammation by inhibiting the NF-κB pathway and decreasing the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Asp-6-shogaol-Ala is compared with other similar compounds, such as:
6-Gingerol: While 6-gingerol is also derived from ginger, it is less potent than 6-shogaol in terms of biological activity.
6-Dehydrogingerduone: This compound has a similar structure but lacks the potent anticancer properties of 6-shogaol.
6-Shogaol: This compound is a modified version of 6-shogaol, designed to enhance its stability and biological activity.
This compound stands out due to its enhanced stability and potent biological activities, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C27H41N3O9S |
|---|---|
Molecular Weight |
583.7 g/mol |
IUPAC Name |
(2S)-2-amino-4-[[(2R)-1-[[(1S)-1-carboxyethyl]amino]-3-[1-(4-hydroxy-3-methoxyphenyl)-3-oxodecan-5-yl]sulfanyl-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C27H41N3O9S/c1-4-5-6-7-19(13-18(31)10-8-17-9-11-22(32)23(12-17)39-3)40-15-21(25(34)29-16(2)26(35)36)30-24(33)14-20(28)27(37)38/h9,11-12,16,19-21,32H,4-8,10,13-15,28H2,1-3H3,(H,29,34)(H,30,33)(H,35,36)(H,37,38)/t16-,19?,20-,21-/m0/s1 |
InChI Key |
DUUPFCBPLMJMCY-WXYFQQAYSA-N |
Isomeric SMILES |
CCCCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)SC[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)C[C@@H](C(=O)O)N |
Canonical SMILES |
CCCCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)SCC(C(=O)NC(C)C(=O)O)NC(=O)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


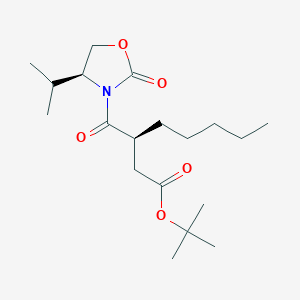
![4-[(azanyl(15N)amino)methyl]benzene-1,2,3-triol;formyloxy formate](/img/structure/B13860237.png)
![[3-(2-aminophenyl)-4-bromo-1H-pyrazol-5-yl]methanol](/img/structure/B13860243.png)
![2-[1-amino-2-[[carboxy(phenyl)methyl]amino]-2-oxoethyl]-5-methyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid](/img/structure/B13860250.png)
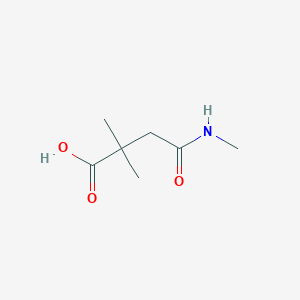
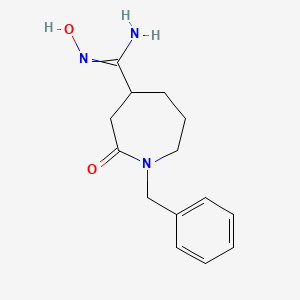
![rac-1-t-Boc-3-methyl-4[N-(1-oxopropyl)-N-(phenylamino]isonipecotic Acid Methyl Ester](/img/structure/B13860269.png)
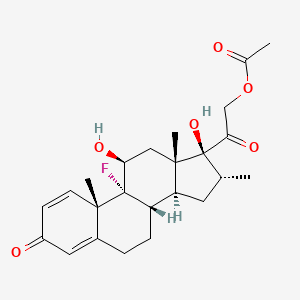
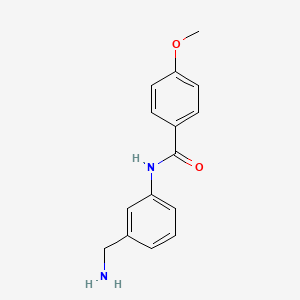
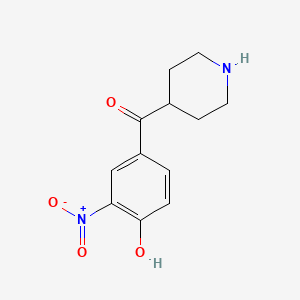
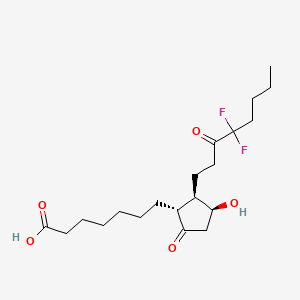
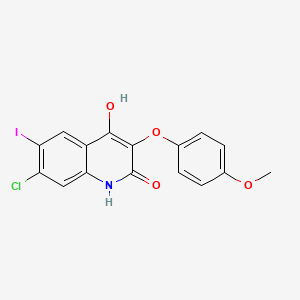
![7-chloro-6-[4-(dimethylamino)phenyl]-4-hydroxy-1H-quinolin-2-one](/img/structure/B13860324.png)
